![molecular formula C15H6Br8Cl2O2 B14632936 1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) CAS No. 52658-24-9](/img/structure/B14632936.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) is a complex organic compound characterized by its unique structure, which includes multiple bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) typically involves a multi-step process. One common method is the Williamson ether synthesis, which involves the reaction of 1,3-dibromopropane with 2,3,4,5-tetrabromo-6-chlorophenol in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogen exchange reactions can produce iodinated derivatives, while oxidation can lead to the formation of quinones.
Aplicaciones Científicas De Investigación
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) has several scientific research applications:
Materials Science: It is used in the synthesis of flame retardants and polymer additives due to its high bromine content.
Environmental Chemistry: The compound is studied for its potential use in the removal of heavy metals from wastewater.
Biological Research: It is investigated for its potential antimicrobial properties and its effects on various biological systems.
Mecanismo De Acción
The mechanism by which 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the biological or chemical system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,3-Propane-diyl)bis(2,3,4,5-tetrabromo-6-chlorobenzene): A closely related compound with similar properties and applications.
1,1’-(1,3-Propane-diyl)bis(2,3,4,5-tetrabromo-6-fluorobenzene): Another similar compound where chlorine is replaced with fluorine, affecting its reactivity and applications.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and environmental chemistry.
Propiedades
Número CAS |
52658-24-9 |
|---|---|
Fórmula molecular |
C15H6Br8Cl2O2 |
Peso molecular |
928.3 g/mol |
Nombre IUPAC |
1,2,3,4-tetrabromo-5-chloro-6-[3-(2,3,4,5-tetrabromo-6-chlorophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H6Br8Cl2O2/c16-4-6(18)10(22)14(12(24)8(4)20)26-2-1-3-27-15-11(23)7(19)5(17)9(21)13(15)25/h1-3H2 |
Clave InChI |
ZQWLAWFCZIJAKF-UHFFFAOYSA-N |
SMILES canónico |
C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Cl)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


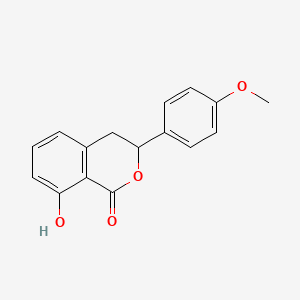
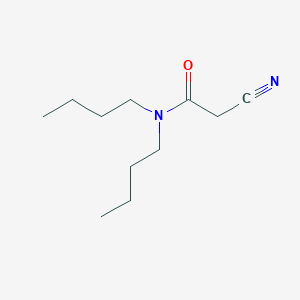

![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
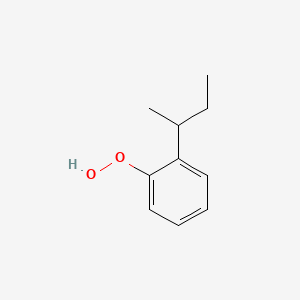
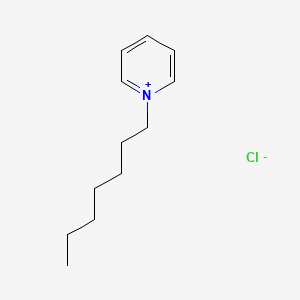
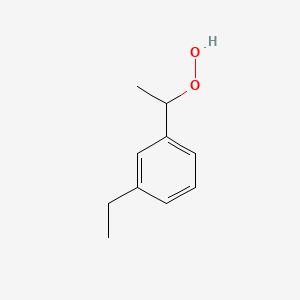

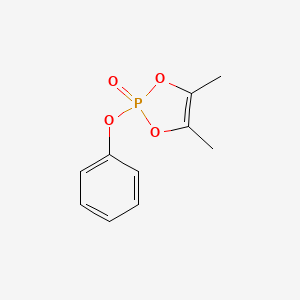
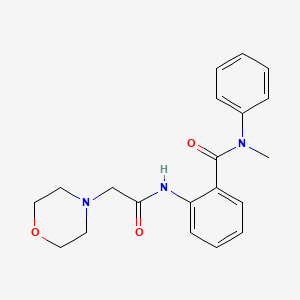
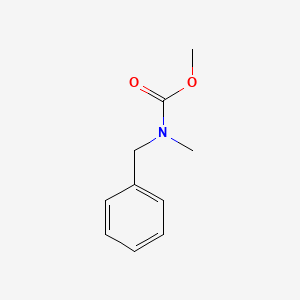
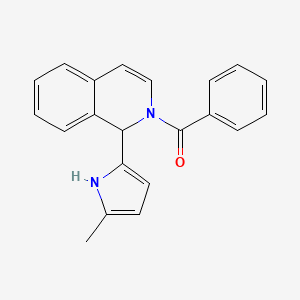
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
